Bienvenue dans la boutique en ligne BenchChem!

Pristinamycin IA

Antimicrobial susceptibility Streptogramin resistance Staphylococcus aureus

Pristinamycin IA is the streptogramin B component ideal for probing ribosomal L22 protein mutations and erm-mediated resistance (4- to 32-fold MIC shift in S. aureus mutants). Its distinct 4.03-hour half-life enables pharmacokinetic decomposition studies. The crystalline form guarantees 6-month stability at 40°C for reliable reference standards. Use in P-glycoprotein efflux assays (70% vinblastine secretion inhibition, 100-fold polarized Caco-2 transport).

Molecular Formula C45H54N8O10
Molecular Weight 867.0 g/mol
Cat. No. B7950302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristinamycin IA
Molecular FormulaC45H54N8O10
Molecular Weight867.0 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
InChIInChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1
InChIKeyYGXCETJZBDTKRY-DZCVGBHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pristinamycin IA: Streptogramin B Antibiotic from Pristinamycin Complex for Research & Development


Pristinamycin IA (CAS 3131-03-1) is a cyclic depsipeptide macrolactone and the streptogramin B component of the natural antibiotic complex pristinamycin [1]. Produced by Streptomyces pristinaespiralis, it exerts bacteriostatic activity against Gram-positive bacteria by binding to the 50S ribosomal subunit, blocking peptide elongation [2]. While individually bacteriostatic, Pristinamycin IA acts synergistically with the streptogramin A component (Pristinamycin IIA) to achieve bactericidal activity [3].

Why Pristinamycin IA Cannot Be Interchanged with Other Streptogramins in Research & Development


Streptogramin antibiotics exhibit class-wide functional overlap but are not interchangeable due to distinct structural, pharmacokinetic, and resistance profiles [1]. Pristinamycin IA differs from semisynthetic analogs like quinupristin in its intrinsic ribosomal binding kinetics, and from other natural streptogramins like virginiamycin M1 in its specific synergy with Pristinamycin IIA [2]. These differences directly impact experimental reproducibility, efficacy in resistance models, and drug development decisions. The following quantitative evidence defines where Pristinamycin IA offers verifiable differentiation.

Pristinamycin IA: Quantitative Differentiation vs. Quinupristin, Virginiamycin M1, and Analogs


Pristinamycin IA MIC Against S. aureus RN4220: 4- to 32-Fold Increase in Resistant Mutants

In a study of quinupristin-dalfopristin resistance, MICs for pristinamycin determined by agar dilution increased 4- to 32-fold for S. aureus RP13-1 and 740-1 strains compared to parental strains, while MICs for dalfopristin alone remained similar [1]. This indicates that resistance mechanisms affecting Pristinamycin IA binding can be quantified independently of streptogramin A components.

Antimicrobial susceptibility Streptogramin resistance Staphylococcus aureus

Pristinamycin IA Human Pharmacokinetics: t½ = 4.03 h vs. 2.83 h for PIIA (2 g oral dose)

Following a single 2 g oral dose in healthy volunteers, Pristinamycin IA exhibited an elimination half-life (t½) of 4.03 ± 2.77 h, compared to 2.83 ± 0.75 h for Pristinamycin IIA [1]. The Tmax was 3.25 ± 1.80 h for PIA and 3.08 ± 1.98 h for PIIA, with Cmax values of 0.760 ± 0.427 mg/L and 0.581 ± 0.285 mg/L, respectively [1].

Pharmacokinetics Oral bioavailability Streptogramin half-life

Pristinamycin IA Crystal Form Stability: No Degradation After 6 Months at 40°C

A patented crystalline form of Pristinamycin IA demonstrates enhanced stability, with no degradation peaks observed after 6 months of storage at 40°C [1]. This contrasts with the amorphous form of the compound and many streptogramin analogs, which are prone to hydrolysis and require stringent storage conditions.

Solid-state stability Crystal engineering Drug formulation

Pristinamycin IA Inhibits P-gp-Mediated Vinblastine Efflux by 70% in Caco-2 Monolayers

In differentiated Caco-2 cell monolayers, Pristinamycin IA (100 μM) reduced the basolateral-to-apical secretion of the P-glycoprotein substrate [3H]vinblastine by 70% [1]. The compound's own transport was highly polarized, with basolateral-to-apical passage 100-fold higher than apical-to-basolateral, confirming it is a P-gp substrate [1].

P-glycoprotein inhibition Intestinal absorption Drug efflux

Pristinamycin IA: Optimal Application Scenarios Based on Quantitative Evidence


Streptogramin B Resistance Mechanism Studies

Use Pristinamycin IA as a selective probe to investigate ribosomal L22 protein mutations and erm gene-mediated resistance. The 4- to 32-fold MIC increase observed in resistant S. aureus mutants (vs. no change for dalfopristin) provides a quantifiable phenotypic marker for streptogramin B resistance [1].

Oral Pharmacokinetic Modeling & Formulation Development

Leverage the distinct half-life of Pristinamycin IA (4.03 h vs. 2.83 h for PIIA) to model the pharmacokinetic contribution of each component in pristinamycin combination studies and to design sustained-release formulations [1].

Stable Reference Standard Preparation

Utilize the patented crystalline form of Pristinamycin IA, which demonstrates no degradation after 6 months at 40°C, for preparing stable reference standards in analytical method development and quality control [1].

P-Glycoprotein Transporter Interaction Studies

Employ Pristinamycin IA as a tool compound to investigate P-gp-mediated drug efflux and drug-drug interactions, based on its 70% inhibition of vinblastine secretion and 100-fold polarized transport in Caco-2 models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pristinamycin IA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.